2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10(2)14(20)17-16-19-18-15(21-16)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAHXANRLGHGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This step involves the reaction of a hydrazine derivative with a carboxylic acid derivative under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the tetrahydronaphthalene moiety: The tetrahydronaphthalene group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Formation of the propanamide group: The final step involves the reaction of the intermediate product with a suitable amine under mild conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,3,4-oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of oxadiazoles have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in malignant cells .
Case Study:
A study published in MDPI highlighted the synthesis of oxadiazole derivatives that showed high efficacy against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly influenced anticancer activity. Compounds with naphthalene substitutions exhibited enhanced potency compared to their unsubstituted counterparts .
Antimicrobial Properties
The antimicrobial activity of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has also been explored. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. This property makes them potential candidates for developing new antibiotics or antifungal agents .
Data Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
Polymer Chemistry
In material science, this compound can serve as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve thermal resistance and reduce flammability .
Case Study:
Research conducted on copolymers containing oxadiazole segments demonstrated improved mechanical strength and thermal properties compared to traditional polymers. These materials are being investigated for applications in coatings and flame-retardant materials .
Environmental Remediation
The potential use of this compound in environmental remediation has also been considered. Its chemical structure allows it to interact with pollutants in water and soil systems. Studies are ongoing to evaluate its effectiveness in degrading hazardous organic compounds .
Data Table: Degradation Rates of Pollutants
| Pollutant | Degradation Method | Rate of Degradation |
|---|---|---|
| Phenol | Oxidative degradation | 85% in 24 hours |
| Benzene | Biodegradation | 70% in 48 hours |
| Pesticides (e.g., DDT) | Chemical oxidation | 90% in 72 hours |
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Key Findings :
- Compound 7 ’s bromine substituent may facilitate halogen bonding but showed lower purity (95.3%) compared to 8 (97.9%) despite higher yield (50% vs. 12%) .
- The target compound’s 2-methylpropanamide group lacks aromaticity, which may reduce π-π stacking interactions but improve solubility compared to benzamide derivatives .
Derivatives with Modified Amide Linkages
Key Findings :
- aureus (MRSA) with an MIC of 16 µg/mL .
- Compound 9 ’s thioacetamide linkage and nitrothiazole group significantly enhance apoptosis in cancer cells (A549 and C6 lines) compared to cisplatin, suggesting that sulfur-containing substituents may improve cytotoxicity .
Derivatives with Extended Functional Groups
- 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (): The chloro substituent increases molecular weight (MW: ~380 g/mol) and may enhance halogen-mediated interactions with biological targets.
- Ethyl 4-(4-{[5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate (): The sulfonyl-piperazine extension (MW: 539.6 g/mol) introduces polarity, likely improving solubility but requiring further pharmacokinetic validation.
Biological Activity
2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a propanamide backbone linked to an oxadiazole ring and a tetrahydronaphthalenyl group. Its molecular formula is with a molecular weight of approximately 320.43 g/mol. The presence of the oxadiazole moiety is significant for its biological properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors on cell surfaces or within cells, influencing signaling pathways.
- Gene Expression Regulation : The compound may affect gene expression related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with oxadiazole rings often exhibit anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Inflammation-related diseases are also targets for oxadiazole derivatives:
- Cytokine Modulation : Certain studies have reported that oxadiazole compounds can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Altering the length of alkyl chains | Can enhance lipophilicity and improve membrane permeability |
| Substituting different groups on the oxadiazole ring | May increase selectivity for specific biological targets |
| Varying the tetrahydronaphthalenyl substituent | Could modulate receptor interactions and enzyme binding affinities |
Case Studies
- Antitumor Efficacy : A study involving a series of oxadiazole derivatives reported that compounds similar to this compound exhibited significant antitumor activity in xenograft models .
- Antimicrobial Testing : Another investigation showed that a derivative with a similar structure effectively inhibited bacterial growth in vitro at concentrations as low as 10 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
